molecular formula C22H20N4O2S B11606954 (7Z)-3-(3,4-dimethylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3,4-dimethylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11606954
M. Wt: 404.5 g/mol
InChI Key: NKZLPBLBJWEGMY-HNENSFHCSA-N
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Description

3-[(7Z)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7Z)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-a][1,3,5]triazine ring system and the subsequent attachment of the indole moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(7Z)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Various substitution reactions can be performed to introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(7Z)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are likely mediated through binding to these targets and altering their conformation or function, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a][1,3,5]triazines: Compounds with similar ring systems but different substituents.

    Indole derivatives: Compounds with the indole moiety but different attached groups.

    Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic systems.

Uniqueness

The uniqueness of 3-[(7Z)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

(7Z)-3-(3,4-dimethylphenyl)-7-(5-methyl-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H20N4O2S/c1-12-4-7-17-16(8-12)18(20(27)24-17)19-21(28)26-11-25(10-23-22(26)29-19)15-6-5-13(2)14(3)9-15/h4-9H,10-11H2,1-3H3,(H,24,27)/b19-18-

InChI Key

NKZLPBLBJWEGMY-HNENSFHCSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)C)C

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)C)C

Origin of Product

United States

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